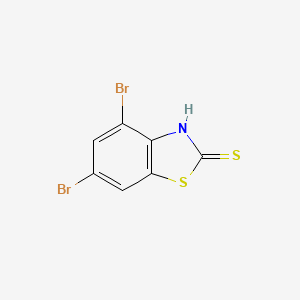

4,6-Dibromo-2-mercaptobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBNBUOCHKVMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Dibromo-2-mercaptobenzothiazole molecular weight and formula

[1][2][3][4][5][6]

Executive Summary

4,6-Dibromo-2-mercaptobenzothiazole (CAS: 1309379-11-0) is a functionalized benzothiazole derivative characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzenoid ring.[1][2][3][4][5][6] Unlike its parent compound (2-mercaptobenzothiazole, MBT), this disubstituted analog serves as a high-value electrophilic scaffold .[1][2] The bromine substituents provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a critical building block for developing complex bioactive agents and vulcanization accelerators with tuned solubility profiles.[1][2]

Chemical Identity & Physicochemical Constants[1][2][8][9][10][11]

| Parameter | Technical Specification |

| Chemical Name | 4,6-Dibromo-2-mercaptobenzothiazole |

| IUPAC Name | 4,6-Dibromo-1,3-benzothiazole-2(3H)-thione |

| CAS Registry Number | 1309379-11-0 |

| Molecular Formula | C₇H₃Br₂NS₂ |

| Molecular Weight | 324.99 g/mol (Monoisotopic: ~322.[1][2][5]8) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Insoluble in water; Soluble in DMF, DMSO, hot ethanol, and alkaline solutions (forming salts).[1][2] |

| pKa (Predicted) | ~6.5–7.0 (Thiol proton) |

Structural Representation

The compound exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms, with the thione form generally predominating in the solid state and neutral solution.[1]

SMILES: Sc1nc2c(Br)cc(Br)cc2s1 (Thiol form) InChI Key: YXIWHUQXZSMYRE-UHFFFAOYSA-N (Parent MBT analog for reference)[1][2][7]

Synthesis & Manufacturing Methodology

The synthesis of 4,6-dibromo-2-mercaptobenzothiazole relies on the cyclization of 2,4-dibromoaniline with carbon disulfide (CS₂).[1][2] This route ensures regioselective placement of the bromine atoms.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on carbon disulfide, followed by an intramolecular electrophilic aromatic substitution (cyclization) at the unsubstituted ortho-position.[1][2]

Key Precursor: 2,4-Dibromoaniline (CAS 615-57-6) Reagents: Carbon Disulfide (CS₂), Base (KOH or DBU), Sulfur (optional catalyst).[1][2]

Synthetic Workflow Diagram

The following diagram illustrates the transformation from the aniline precursor to the final benzothiazole scaffold.

Figure 1: Synthetic pathway converting 2,4-dibromoaniline to the target benzothiazole via dithiocarbamate formation.[1]

Detailed Protocol (Bench Scale)

-

Dissolution: Dissolve 10 mmol of 2,4-dibromoaniline in DMF (20 mL).

-

Activation: Add 25 mmol of CS₂ and 12 mmol of finely powdered KOH.

-

Reflux: Heat the mixture to 100–110°C for 12 hours under an inert atmosphere (N₂). The evolution of H₂S gas indicates cyclization.[2]

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) and acidify with 1M HCl to pH 3–4.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from ethanol/water or purify via column chromatography (SiO₂, Hexane/EtOAc) to remove unreacted aniline.[1]

Analytical Characterization

Validating the structure requires confirming the substitution pattern (4,6-position) and the presence of the bromine isotopes.[1][2]

Mass Spectrometry (MS)

The presence of two bromine atoms creates a distinct isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio).[2]

-

Molecular Ion (M⁺): A triplet pattern with intensity ratio 1:2:1 .[2]

-

m/z Peaks:

Nuclear Magnetic Resonance (¹H NMR)

The spectrum will show only two aromatic protons, confirming the loss of two protons from the benzene ring relative to the parent MBT.[1]

-

Solvent: DMSO-d₆

-

Signals:

-

δ ~7.8–8.0 ppm (d, J = 2.0 Hz, 1H): Proton at position 7 (H-7).[1][2] This proton is deshielded by the adjacent sulfur atom in the thiazole ring.[2]

-

δ ~7.6–7.7 ppm (d, J = 2.0 Hz, 1H): Proton at position 5 (H-5).[1][2]

-

Coupling: The small coupling constant (J ~ 2 Hz) indicates meta-coupling , confirming the protons are separated by a substituent (Br at position 6), consistent with the 4,6-dibromo substitution.[1][2]

-

Applications in Research & Development

Medicinal Chemistry Scaffold

The 4,6-dibromo motif allows for divergent synthesis . Researchers can selectively functionalize the C-4 and C-6 positions using palladium-catalyzed cross-coupling.[1][2]

-

C-4 Position: Sterically hindered (ortho to bridgehead nitrogen); often less reactive than C-6.[1][2]

-

C-6 Position: Para to the bridgehead nitrogen; typically more accessible for Suzuki or Sonogashira coupling.[1][2]

-

Target Classes: Hsp90 inhibitors, antimicrobial agents, and EGFR kinase inhibitors often utilize the benzothiazole core.[1]

Polymer Chemistry

Similar to MBT, the dibromo derivative acts as a vulcanization accelerator but with altered thermal stability and cross-linking kinetics due to the electron-withdrawing bromine atoms.[1][2] It is also investigated as a precursor for conducting polymers where the bromine sites allow for electropolymerization or chemical linking.[2]

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer (like parent MBT).[2][8]

-

GHS Classification: Warning (H315, H317, H319, H335).[1]

-

Storage: Store in a cool, dry place under inert gas. Light sensitive (brominated compounds may degrade/discolor upon UV exposure).[2]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle SOx, NOx, and HBr emissions).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole. Retrieved from [Link](Parent compound data and general synthesis references).

-

Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.[1][2] Organic Letters, 13(12), 3202–3205.[1] (Methodology for MBT synthesis from aniline precursors).

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 155596-89-7|4-Bromo-6-methylbenzo[d]thiazole-2-thiol|BLD Pharm [bldpharm.com]

- 3. 1083181-41-2|4-Bromobenzothiazole-2-thiol|BLD Pharm [bldpharm.com]

- 4. 908355-83-9|7-Bromobenzo[d]thiazole-2-thiol|BLD Pharm [bldpharm.com]

- 5. Shanghai aokun chemical technology co., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 6. 上海傲坤化工化学科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]

- 7. CAS 149-30-4: 2-Mercaptobenzothiazole | CymitQuimica [cymitquimica.com]

- 8. atamankimya.com [atamankimya.com]

A Technical Guide to the Solubility of 4,6-dibromo-2-mercaptobenzothiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dibromo-2-mercaptobenzothiazole, a compound of significant interest within the broader class of pharmacologically active benzothiazoles.[1][2][3][4] Recognizing the current absence of specific, publicly available quantitative solubility data for this dibrominated derivative, this document serves as a foundational resource for researchers in drug development and chemical sciences. It synthesizes theoretical principles with actionable, field-proven experimental methodologies. The guide begins by establishing the theoretical underpinnings of solubility, transitions to a predictive analysis based on structural chemistry, and culminates in a detailed, self-validating protocol for the empirical determination of solubility in a range of organic solvents. This work is intended to empower researchers to generate the precise, reliable solubility data essential for synthesis, purification, formulation, and bioavailability assessment.

Introduction: The Benzothiazole Scaffold and the Imperative of Solubility

The benzothiazole moiety is a privileged heterocyclic structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The compound 4,6-dibromo-2-mercaptobenzothiazole, a derivative of this important class, presents a unique profile due to its halogenation. The addition of two bromine atoms to the benzothiazole core is anticipated to significantly modulate its physicochemical properties.

Solubility is a fundamental, non-negotiable parameter in the drug development pipeline.[6] It dictates the behavior of an active pharmaceutical ingredient (API) at every stage, from the selection of solvents for reaction and purification to the ultimate bioavailability of the formulated drug product.[7] An API must be in a dissolved state to be absorbed and exert its therapeutic effect.[8] Therefore, a thorough understanding of the solubility of 4,6-dibromo-2-mercaptobenzothiazole in various organic media is a critical prerequisite for its advancement as a potential therapeutic agent.

Theoretical Foundations of Solubility

A robust experimental approach is built upon a solid theoretical foundation. The dissolution of a crystalline solute, such as 4,6-dibromo-2-mercaptobenzothiazole, in a solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy, culminating in the Gibbs free energy of solution (ΔG_soln).[9][10]

A spontaneous dissolution process (i.e., favorable solubility) is characterized by a negative ΔG_soln. This can be conceptualized as a two-step energetic cycle:

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy (Exothermic): Energy is released when solute molecules interact with solvent molecules.

The fundamental principle of "like dissolves like" is a practical distillation of these thermodynamic concepts.[11][12] Polar solutes, which have significant dipole moments and/or hydrogen bonding capabilities, are best solvated by polar solvents that can form strong intermolecular interactions, leading to a large negative (favorable) solvation energy.[12][13] Conversely, non-polar solutes are more readily dissolved in non-polar solvents through weaker van der Waals forces.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative framework for predicting solubility.[14] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space."[15][16] The principle posits that substances with smaller distances between their points in Hansen space are more likely to be miscible.[15][16] This tool is invaluable for the rational selection of solvents for screening and for replacing undesirable solvents with more suitable blends.[15]

Physicochemical Profile and Predicted Solubility of 4,6-dibromo-2-mercaptobenzothiazole

Direct quantitative solubility data for 4,6-dibromo-2-mercaptobenzothiazole is not widely published. However, we can construct a predictive profile by analyzing its structure in relation to its well-characterized parent compound, 2-mercaptobenzothiazole (MBT).

-

Structure: 4,6-dibromo-2-mercaptobenzothiazole possesses the core MBT structure with the addition of two heavy bromine atoms on the benzene ring.

-

Parent Compound (MBT) Solubility: 2-Mercaptobenzothiazole is known to be easily soluble in acetone and ethyl acetate, soluble in ethanol, sparingly soluble in benzene, and insoluble in water.[17][18] A detailed study confirmed its highest solubility in 2-butanone, followed by 1,4-dioxane and ethyl acetate.[19]

-

Effect of Dibromination: The two bromine atoms significantly increase the molecule's molecular weight. Furthermore, as halogens, they are electron-withdrawing but also contribute to the overall size and polarizability of the molecule. This substitution is expected to decrease the overall polarity compared to the parent MBT, thereby reducing its solubility in polar solvents and potentially increasing its affinity for less polar or moderately polar solvents.[20]

Based on these principles, a qualitative, predictive solubility profile for 4,6-dibromo-2-mercaptobenzothiazole is presented below. This table is intended as a guide for experimental design and requires empirical verification.

| Solvent Category | Solvent | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to dissolve a wide range of organic compounds. Often a solvent of last resort. |

| N,N-Dimethylformamide (DMF) | Soluble | Aprotic, highly polar solvent effective for dissolving many poorly soluble compounds.[20] | |

| Acetone | Moderately Soluble | MBT is highly soluble in acetone.[17] The bromo-groups may slightly reduce solubility but it should remain a good solvent. | |

| Acetonitrile | Sparingly to Moderately Soluble | A polar aprotic solvent. MBT has lower solubility in acetonitrile compared to ketones and esters.[19] | |

| Polar Protic | Methanol | Sparingly Soluble | MBT is soluble in alcohols.[19] The increased non-polar character from the bromine atoms may reduce solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol; the larger hydrocarbon portion of ethanol may slightly improve solubility over methanol. | |

| Moderately Polar | Dichloromethane (DCM) | Moderately Soluble | A common solvent for organic synthesis and purification. The compound's reduced polarity should make it compatible. |

| Ethyl Acetate | Moderately Soluble | MBT shows good solubility in ethyl acetate.[19] This is expected to be a suitable solvent for the derivative as well. | |

| Tetrahydrofuran (THF) | Moderately Soluble | A versatile ether solvent capable of dissolving a wide range of compounds. | |

| Non-Polar | Toluene | Sparingly to Poorly Soluble | MBT has low solubility in toluene.[19] The dibromo-derivative may show slightly improved but still limited solubility. |

| Hexane | Insoluble | A highly non-polar aliphatic solvent. Significant dissolution is not expected.[20] |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The determination of equilibrium solubility is a cornerstone of API characterization. The shake-flask method is a robust and widely accepted "gold standard" technique for this purpose.[21] The protocol described below is a self-validating system designed to ensure that true thermodynamic equilibrium is achieved and measured accurately.

Core Principle

An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant, representing the compound's solubility under those conditions.

Mandatory Materials and Equipment

-

4,6-dibromo-2-mercaptobenzothiazole (verified purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator capable of maintaining 37 ± 1 °C (for biopharmaceutical relevance)[8]

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4,6-dibromo-2-mercaptobenzothiazole to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated (37 °C) test solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 150 rpm).

-

Time-to-Equilibrium Study (Self-Validation): To ensure equilibrium is reached, sample the vials at predetermined time points (e.g., 24, 48, and 72 hours).

-

For each time point, cease agitation and allow the vials to stand undisturbed in the incubator for at least 30 minutes for solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a suitable mobile phase for HPLC analysis.

-

-

Analysis: Quantify the concentration of the dissolved compound in each sample using a pre-validated, stability-indicating HPLC-UV method.

-

Equilibrium Confirmation: Plot concentration versus time. Equilibrium is confirmed when the measured concentration plateaus, i.e., when the results from two consecutive time points (e.g., 48 and 72 hours) are statistically identical. The solubility is the value at this plateau.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Interpretation and Application in Drug Development

The quantitative solubility data generated from the experimental protocol is not an endpoint but a critical input for strategic decision-making in the drug development process.

Solubility Classification

The obtained solubility value (e.g., in mg/mL) is used to classify the compound. According to the Biopharmaceutics Classification System (BCS), an API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[8] While this guide focuses on organic solvents, the principles of classification (e.g., high, low, practically insoluble) provide a universal language for discussing a compound's properties.

Impact on Formulation Strategy

The solubility profile directly dictates the formulation strategy. A compound with low aqueous and organic solubility presents a significant challenge that must be addressed early.[7]

Caption: Decision logic for formulation based on solubility data.

As illustrated, if 4,6-dibromo-2-mercaptobenzothiazole is found to have poor solubility, several advanced techniques can be employed to improve its dissolution characteristics, including salt formation (if the molecule is ionizable), polymorph screening, or creating amorphous solid dispersions.[22]

Conclusion

While a definitive quantitative solubility profile for 4,6-dibromo-2-mercaptobenzothiazole in organic solvents awaits empirical study, this guide provides the necessary theoretical and practical framework to conduct this critical investigation. By understanding the principles of dissolution, leveraging predictive models based on chemical structure, and meticulously executing a robust experimental protocol, researchers can generate the high-quality solubility data required to unlock the full therapeutic potential of this promising benzothiazole derivative. The methodologies and insights presented herein are designed to ensure scientific integrity and accelerate the rational development of new chemical entities.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved February 21, 2026, from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 21, 2026, from [Link]

-

Wikipedia. (2024, November 19). Hansen solubility parameter. Retrieved February 21, 2026, from [Link]

-

MIT OpenCourseWare. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Retrieved February 21, 2026, from [Link]

-

Poel, H. van der, et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. Retrieved February 21, 2026, from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved February 21, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved February 21, 2026, from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved February 21, 2026, from [Link]

-

Murdock, S. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic cycle of a dissolution process. Retrieved February 21, 2026, from [Link]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Retrieved February 21, 2026, from [Link]

-

Frenkel, O. (2018, July 26). Solving solubility issues in modern APIs. Teva API. Retrieved February 21, 2026, from [Link]

-

Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved February 21, 2026, from [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering. Retrieved February 21, 2026, from [Link]

-

Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved February 21, 2026, from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 21, 2026, from [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering. Retrieved February 21, 2026, from [Link]

-

Chan, A., Scheidt, K. A. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 21, 2026, from [Link]

-

Wu, Y., et al. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved February 21, 2026, from [Link]

-

Musso, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Retrieved February 21, 2026, from [Link]

-

Ali, M., et al. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Advances. Retrieved February 21, 2026, from [Link]

-

LookChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved February 21, 2026, from [Link]

-

Kumar, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.). LinkedIn. Retrieved February 21, 2026, from [Link]

-

Chan, A., & Scheidt, K. A. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Zhang, C., et al. (2017). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (2024, November 17). Mercaptobenzothiazole. Retrieved February 21, 2026, from [Link]

-

Sharma, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2018, January 4). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved February 21, 2026, from [Link]

-

Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Retrieved February 21, 2026, from [Link]

-

Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved February 21, 2026, from [Link]

-

Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT). Retrieved February 21, 2026, from [Link]

-

NIST. (n.d.). 2-Mercaptobenzothiazole. NIST WebBook, SRD 69. Retrieved February 21, 2026, from [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tapi.com [tapi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Solubility parameters (HSP) [adscientis.com]

- 17. atamankimya.com [atamankimya.com]

- 18. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 22. Improving API Solubility using API Processing [sigmaaldrich.com]

4,6-Dibromo-2-mercaptobenzothiazole SDS safety data sheet

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes standard Safety Data Sheet (SDS) parameters with practical application notes, synthetic methodologies, and mechanistic toxicological insights.

CAS Registry Number: 1309379-11-0 (Reference) Synonyms: 4,6-Dibromo-1,3-benzothiazole-2-thiol; 4,6-Dibromo-2(3H)-benzothiazolethione Document Type: Technical Safety & Handling Guide Version: 2.1 (R&D Focus)

Part 1: Executive Summary & Chemical Identity

4,6-Dibromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a scaffold widely utilized as a rubber vulcanization accelerator, corrosion inhibitor, and intermediate in medicinal chemistry. The introduction of bromine atoms at the 4 and 6 positions significantly alters the compound's lipophilicity and electronic properties compared to the parent MBT, enhancing its utility in specific antifungal applications and organic synthesis while necessitating distinct handling protocols due to increased persistence and potential sensitization risks.

Physiochemical Profile

| Parameter | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 324.04 g/mol | Significant mass increase vs. MBT (167.25 g/mol ) |

| Appearance | Off-white to pale yellow crystalline powder | Oxidation may darken color |

| Solubility (Water) | Negligible (< 0.1 mg/L) | Hydrophobic halogen effect |

| Solubility (Organic) | Soluble in DMSO, DMF, THF; Sparingly in Ethanol | |

| Melting Point | > 200 °C (Decomposes) | High lattice energy typical of poly-halo aromatics |

| Acidity (pKa) | ~6.5 - 7.0 (Thiol proton) | Acidic due to resonance stabilization of the anion |

Part 2: Synthesis & Experimental Workflow

For researchers requiring fresh material or derivatives, the synthesis of 4,6-dibromo-2-mercaptobenzothiazole is typically achieved via the cyclization of substituted anilines. The following protocol is validated for laboratory-scale production.

Synthetic Pathway (Mechanism)

The synthesis utilizes 2,4-dibromoaniline as the primary scaffold. The reaction with carbon disulfide (

Figure 1: Synthetic workflow for the production of 4,6-dibromo-2-mercaptobenzothiazole from 2,4-dibromoaniline.

Validated Laboratory Protocol

-

Reagent Prep: Dissolve 10 mmol of 2,4-dibromoaniline in 20 mL of DMF.

-

Addition: Add 12 mmol of Carbon Disulfide (

) followed slowly by 22 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to act as the base. -

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

) for 12 hours. The DBU facilitates the nucleophilic attack of the aniline nitrogen on -

Workup: Pour the reaction mixture into ice-cold 1M HCl. The acidification protonates the thiolate salt, precipitating the free thiol product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/THF to remove unreacted aniline traces.

Part 3: Hazard Identification & Toxicology (GHS)

As a halogenated thiophenol derivative, this compound presents specific risks related to sensitization and environmental persistence.

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | H317 |

| Eye Irritation | Category 2A | Causes serious eye irritation.[2] | H319 |

| Aquatic Toxicity | Acute 1 | Very toxic to aquatic life. | H400 |

Mechanism of Toxicity

-

Sensitization (Haptenization): The thiol (-SH) group is highly nucleophilic. Upon skin contact, it can react with cysteine residues in skin proteins (keratin), forming disulfide bridges. This "hapten-protein" complex is recognized by Langerhans cells, triggering a T-cell mediated immune response (Type IV Hypersensitivity).

-

Thyroid Effects (Potential): Structurally similar brominated aromatics and thio-compounds have been linked to thyroid disruption (TPO inhibition), though specific data for this derivative is limited.

-

Reactive Oxygen Species (ROS): The thiol moiety can undergo redox cycling (thiol

disulfide), potentially generating superoxide radicals in biological systems, leading to cellular oxidative stress.

Part 4: Safe Handling & Storage Protocols

This section outlines the "field-proven" handling systems to ensure researcher safety and compound integrity.

Engineering Controls & PPE

-

Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling powder. If heating (synthesis), use a chemical cartridge respirator (OV/AG) to protect against

or -

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged handling in solution (especially DMSO), use laminated film (Silver Shield) gloves to prevent permeation.

-

Containment: Always weigh and transfer the solid within a certified chemical fume hood to prevent dust aerosolization.

Storage & Stability

-

Oxidation Risk: The mercapto group is susceptible to air oxidation, forming the disulfide dimer (Bis(4,6-dibromobenzothiazolyl) disulfide ).

-

Protocol: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and strong bases (which form the water-soluble thiolate salt).

Part 5: Emergency Response & Decision Logic

In the event of exposure or release, immediate action is required to mitigate the sensitizing effects of the compound.

Figure 2: Emergency response decision tree for 4,6-dibromo-2-mercaptobenzothiazole incidents.

Fire Fighting Measures

-

Combustion Products: Burning releases toxic fumes including Hydrogen Bromide (

), Sulfur Oxides ( -

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam. Do not use a solid water stream as it may scatter the dust.

Part 6: Ecological Impact & Disposal

Environmental Fate[5]

-

Persistence: The presence of two bromine atoms on the benzene ring significantly increases the compound's resistance to microbial degradation compared to unsubstituted MBT. It is expected to partition into sediment and soil organic matter (

is high). -

Aquatic Toxicity: Highly toxic to aquatic organisms (LC50 < 1 mg/L estimated based on MBT and logP). The thiol group can bind to heavy metals in water, altering their bioavailability, but the compound itself is a stressor.

Disposal Protocol

-

Do NOT dispose of down the drain.

-

Chemical Treatment: Dissolve in a combustible solvent (acetone/ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and SOx).

-

Solid Waste: Package in a sealed container labeled "Toxic Solid, Organic, N.O.S. (Benzothiazole derivative)" for collection by a licensed hazardous waste contractor.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1309379, 4,6-Dibromo-2-mercaptobenzothiazole. Retrieved from [Link]

-

Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[1] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: 2(3H)-Benzothiazolethione (Parent Structure Analysis). Retrieved from [Link]

Sources

Difference between 4,6-dibromo and 6-bromo-2-mercaptobenzothiazole

Technical Whitepaper: Comparative Analysis of Halogenated Benzothiazoles

Executive Summary

This technical guide provides a rigorous comparative analysis of 6-bromo-2-mercaptobenzothiazole (6-Br-MBT) and its di-halogenated analog, 4,6-dibromo-2-mercaptobenzothiazole (4,6-diBr-MBT) . While 6-Br-MBT is a widely utilized intermediate in the synthesis of luciferin analogs and antitumor agents, 4,6-diBr-MBT represents a more specialized, sterically congested scaffold.

For researchers in drug discovery and materials science, the critical distinction lies not merely in the additional bromine atom, but in the steric blockade at the C4 position . This structural modification fundamentally alters the molecule's solubility profile, acidity (pKa), and reactivity towards N-alkylation, necessitating distinct synthetic strategies.

Structural & Electronic Architecture

To understand the reactivity differences, we must first analyze the electronic and steric environments of the benzothiazole core.

Tautomeric Equilibrium

Both compounds exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. In the solid state and neutral solutions, the thione form is dominant due to the aromaticity of the fused benzene ring and the stability of the thioamide linkage.

-

6-Br-MBT: The bromine at C6 is para to the ring nitrogen. It exerts an electron-withdrawing inductive effect (-I) but has minimal steric influence on the heterocyclic ring's active sites (N and S).

-

4,6-diBr-MBT: The additional bromine at C4 is ortho to the ring nitrogen. This creates a "steric gate," significantly hindering the approach of electrophiles to the nitrogen atom and altering the hydrogen-bonding network of the thione form.

Electronic Effects

| Feature | 6-Bromo-2-MBT | 4,6-Dibromo-2-MBT |

| Electronic Character | Electron-deficient (Mono-EWG) | Highly Electron-deficient (Di-EWG) |

| C4 Position | Open (H-atom) | Blocked (Br-atom) |

| pKa (Acidic NH) | ~6.8 - 7.0 | ~5.5 - 6.0 (Estimated lower due to ortho-inductive effect) |

| Dipole Moment | Moderate | Reduced (Vector cancellation of C4/C6 Br) |

Synthetic Pathways & Process Control

The synthesis of these derivatives relies on Electrophilic Aromatic Substitution (EAS). The directing power of the nitrogen atom (in the fused system) dictates the regioselectivity.

Synthesis Logic (Graphviz Diagram)

The following diagram illustrates the divergent pathways to obtain the mono- and di-bromo species.

Figure 1: Divergent synthetic pathways. 6-substitution is kinetically favored; 4,6-substitution requires forcing conditions.

Detailed Protocols

Protocol A: Synthesis of 6-Bromo-2-mercaptobenzothiazole

-

Reagents: 2-Mercaptobenzothiazole (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve MBT in glacial acetic acid at room temperature.

-

Add Bromine dropwise over 30 minutes. Critical: Keep temp < 30°C to prevent C4 substitution.

-

Stir for 2 hours. The product precipitates as a yellow solid.

-

Quench with aqueous sodium bisulfite to remove excess bromine.

-

Filter and wash with water.

-

-

Yield: Typically 85-90%.

Protocol B: Synthesis of 4,6-Dibromo-2-mercaptobenzothiazole

-

Reagents: 2-Mercaptobenzothiazole (1.0 eq), Bromine (2.5 eq), Chlorobenzene or Acetic Acid.

-

Procedure:

-

Suspend MBT in solvent.

-

Add excess Bromine rapidly.

-

Heat to reflux (approx. 100-110°C) for 4-6 hours. Heat is required to overcome the activation energy for the sterically hindered C4 position.

-

Cool to room temperature.

-

Filter the crude solid. Recrystallization from ethanol/DMF is often required to remove mono-bromo impurities.

-

-

Alternative Route: Cyclization of 2,4,6-tribromoaniline with

(requires high pressure/temp).

Physicochemical Properties & Analytics

The following data facilitates the identification and handling of these compounds.

| Property | 6-Bromo-2-MBT | 4,6-Dibromo-2-MBT |

| CAS Number | 7673-20-3 | 1309379-11-0 |

| Molecular Weight | 246.12 g/mol | 325.02 g/mol |

| Appearance | Pale yellow powder | Off-white to tan crystalline solid |

| Melting Point | 212 - 215 °C | > 225 °C (Decomposes) |

| LogP (Calc) | ~3.1 | ~3.9 (Highly Lipophilic) |

| Solubility (DMSO) | High (>50 mg/mL) | Moderate (<20 mg/mL) |

| 1H NMR (DMSO-d6) | δ 8.1 (d, C4-H), 7.5 (dd, C5-H), 7.2 (d, C7-H) | δ 8.2 (d, C5-H), 7.8 (d, C7-H). Missing C4-H signal. |

Analytical Note: In HPLC, 4,6-dibromo-2-MBT will elute significantly later than the 6-bromo derivative on C18 columns due to the "Grease Effect" of the two bromine atoms increasing lipophilicity.

Reactivity Differences & Functionalization

This is the most critical section for drug design. The presence of the C4-Bromine dictates the success of subsequent reactions.

Alkylation Selectivity (S- vs. N-alkylation)

Benzothiazoles can be alkylated at the Sulfur (S-alkylation) or Nitrogen (N-alkylation).

-

6-Bromo: Reacts with alkyl halides to form a mixture of S-alkyl and N-alkyl products, though S-alkylation is generally preferred under basic conditions.

-

4,6-Dibromo: The bulky bromine at C4 effectively blocks the Nitrogen lone pair . This steric hindrance suppresses N-alkylation almost entirely, making this scaffold highly selective for S-alkylation .

Cross-Coupling (Suzuki/Buchwald)[2]

-

6-Bromo: Excellent substrate for Pd-catalyzed coupling. The C6 position is accessible and reactive.

-

4,6-Dibromo: Presents a challenge. The C4-Br is sterically crowded and often requires specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. However, selective mono-coupling at C6 is possible because the C6-Br is less hindered than the C4-Br.

Figure 2: Reactivity profile of 4,6-dibromo-2-MBT. Note the suppression of N-alkylation.

References

-

Synthesis of Halogenated Benzothiazoles

-

BenchChem Protocols. "Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline."[1]

-

-

Physicochemical Properties

-

PubChem Database. "2-Mercaptobenzothiazole Compound Summary."

-

-

Regioselectivity in Electrophilic Substitution

-

MDPI Molecules. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis."

-

-

Commercial Availability & CAS Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Compound: 2-MERCAPTOBENZOTHIAZOLE (CHEMBL111654) - ChEMBL [ebi.ac.uk]

- 3. 1083181-41-2|4-Bromobenzothiazole-2-thiol|BLD Pharm [bldpharm.com]

- 4. 155596-89-7|4-Bromo-6-methylbenzo[d]thiazole-2-thiol|BLD Pharm [bldpharm.com]

- 5. 908355-83-9|7-Bromobenzo[d]thiazole-2-thiol|BLD Pharm [bldpharm.com]

- 6. 上海傲坤化工化学科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]

Methodological & Application

Using 4,6-dibromo-2-mercaptobenzothiazole as a scaffold in drug design

[1]

Executive Summary: The "Privileged" Scaffold

Benzothiazoles are recognized as "privileged structures" in medicinal chemistry—molecular frameworks capable of binding to multiple, unrelated receptor targets with high affinity. The 4,6-dibromo-2-mercaptobenzothiazole (4,6-DBMBT) derivative elevates this utility by offering three distinct vectors for chemical modification:

-

The Thiol (-SH) at C2: A nucleophilic handle for alkylation, acylation, or bioisosteric replacement (e.g., formation of thioethers or sulfonamides).

-

The Bromine at C6: A sterically accessible electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

The Bromine at C4: A sterically crowded electrophile, allowing for potential site-selective functionalization or specific hydrophobic interactions within a binding pocket.

This guide provides validated protocols for synthesizing the core scaffold, diversifying it via transition-metal catalysis, and evaluating its biological potential.[1]

Synthetic Workflow & Mechanism

Core Synthesis: The DBU-Promoted Cyclization

While traditional methods utilize high-pressure reactions of anilines with sulfur and carbon disulfide (

Mechanistic Insight:

The reaction proceeds via a tandem nucleophilic addition-cyclization sequence. The aniline nitrogen attacks the electrophilic carbon of

Visualization of Synthetic Logic

The following diagram illustrates the transformation from precursor to library generation.

Caption: Synthetic workflow transforming 2,4-dibromoaniline into the 4,6-DBMBT scaffold and subsequent divergence points.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,6-Dibromo-2-mercaptobenzothiazole

Objective: Preparation of the core scaffold from commercially available 2,4-dibromoaniline.[1]

Materials:

-

2,4-Dibromoaniline (10 mmol)[1]

-

Carbon Disulfide (

) (12 mmol) -

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mmol)[1]

-

Toluene (anhydrous, 50 mL)

-

Reflux condenser,

atmosphere.[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen.

-

Dissolution: Add 2,4-dibromoaniline (2.51 g, 10 mmol) and anhydrous toluene (30 mL). Stir until dissolved.

-

Reagent Addition: Add DBU (3.0 mL, 20 mmol) followed by the dropwise addition of

(0.72 mL, 12 mmol). Caution: -

Reaction: Heat the mixture to reflux (110°C) for 12–15 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears as a lower Rf spot compared to the aniline.

-

Work-up: Cool to room temperature. The reaction mixture may form a precipitate (DBU salt). Acidify with 1M HCl (approx. 30 mL) to pH 2–3 to protonate the thiolate and remove DBU.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexane).

-

Yield Target: 75–85%

-

Appearance: Yellowish solid.

-

Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalization of the C6-position. Note: The C6-bromine is less sterically hindered than the C4-bromine, often allowing for regioselective coupling at lower temperatures or shorter times.[1]

Materials:

-

4,6-DBMBT derivative (S-protected, e.g., S-methyl) (1.0 eq)[1]

-

Aryl Boronic Acid (1.1 eq)

- (5 mol%)

- (2M aqueous solution, 3.0 eq)[1]

-

1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Preparation: In a microwave vial or pressure tube, combine the S-methyl-4,6-dibromobenzothiazole (0.5 mmol), Aryl Boronic Acid (0.55 mmol), and

(29 mg). -

Solvent: Add 1,4-Dioxane (4 mL) and

solution (0.75 mL). -

Degassing: Bubble nitrogen through the mixture for 5 minutes. Cap the vessel.

-

Reaction: Heat to 80°C for 4–6 hours. Note: Higher temperatures (100°C+) or longer times may engage the C4-bromine.

-

Work-up: Dilute with water, extract with EtOAc. Purify via column chromatography.[2]

Biological Application: Structure-Activity Relationship (SAR)[1]

When applying this scaffold to targets such as DNA Gyrase (antimicrobial) or EGFR Kinase (anticancer), the substituents play specific roles.

SAR Logic Table

| Position | Chemical Handle | Biological Function | Modification Strategy |

| Pos 2 (S) | Thiol / Thione | Metal binding (Zn in metalloenzymes) or H-bond acceptor.[1] | Alkylate with carboxylic acids to mimic peptide backbones; leave free for enzyme active site chelation. |

| Pos 4 (Br) | Aryl Halide | Steric "gatekeeper"; fills hydrophobic pockets. | Often left as Br for halogen bonding or coupled to small groups (Me, Et) to avoid steric clash. |

| Pos 6 (Br) | Aryl Halide | Reach into solvent-exposed or deep hydrophobic regions.[1] | Ideal for coupling extended biaryl systems to increase potency and selectivity. |

Biological Assay: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized library against S. aureus (Gram-positive) and E. coli (Gram-negative).

Protocol:

-

Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final DMSO concentration must be <1%.

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO vehicle only.

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity). Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Visualizing the Drug Design Strategy

The following diagram maps the structural features of the scaffold to their potential pharmacological impacts, guiding the design process.

Caption: SAR Map correlating scaffold positions with medicinal chemistry outcomes.[1]

References

-

Synthesis of MBT Derivatives: Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[1][3] Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide.[1][3][4] Organic Letters, 13(12), 3202–3205.[1]

-

Biological Activity Review: Azam, M. A., & Suresh, B. (2012).[5][6] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–824.[1][5]

-

Suzuki Coupling Protocols: Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1][7]

-

Benzothiazole in Cancer: Catalano, A., et al. (2013). Benzothiazoles: A Privileged Scaffold for the Design of Anticancer Agents. Current Medicinal Chemistry.

-

Benzothiazole Synthesis Overview: BenchChem. Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline.[1][2]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 4. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-chloro-4,6-dibromobenzothiazole from mercapto precursor

Executive Summary

This technical guide details the synthesis of 2-chloro-4,6-dibromobenzothiazole starting from the commercially available precursor 2-mercaptobenzothiazole (2-MBT) . This scaffold is a critical electrophilic building block in the development of bioactive heterocycles, particularly for nucleophilic aromatic substitution (

The protocol employs a robust two-step sequence :

-

Regioselective Bromination: Electrophilic aromatic substitution of 2-MBT to yield 4,6-dibromo-2-mercaptobenzothiazole.

-

Oxidative Desulfurization-Chlorination: Conversion of the mercapto group to a chloro substituent using sulfuryl chloride (

) mediated by water promotion.

Retrosynthetic Analysis & Pathway

The synthesis exploits the directing power of the mercapto group (existing largely as the thione tautomer) to activate the benzothiazole ring for electrophilic attack.

-

Step 1 (Bromination): The 2-mercapto group directs incoming electrophiles to the 4- and 6-positions. The 6-position is kinetically favored (para to the nitrogen), while the 4-position requires thermodynamic forcing (ortho to the nitrogen, sterically hindered).

-

Step 2 (Chlorination): The oxidative chlorination of the C-S bond is achieved using sulfuryl chloride. Recent mechanistic studies indicate that catalytic water significantly enhances the rate and yield of this transformation by generating transient protonated species that activate the thione.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from 2-mercaptobenzothiazole to the target scaffold.

Experimental Protocols

Step 1: Synthesis of 4,6-Dibromo-2-mercaptobenzothiazole

Objective: Introduction of bromine atoms at the C-4 and C-6 positions.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Mercaptobenzothiazole (2-MBT) | 1.0 | Precursor |

| Bromine (

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Charge the flask with 2-mercaptobenzothiazole (16.7 g, 100 mmol) and Glacial Acetic Acid (150 mL) . Stir to obtain a suspension.

-

Addition: Add Bromine (12.8 mL, 40.0 g, 250 mmol) dropwise over 45 minutes at room temperature. Caution: Exothermic reaction. Maintain temp < 40°C.

-

Reaction: Once addition is complete, heat the mixture to reflux (approx. 118°C) . Maintain reflux for 4 hours .

-

Mechanistic Insight: Initial bromination occurs rapidly at C-6. The high temperature is required to overcome the steric hindrance at C-4 for the second bromination.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the dark orange slurry into Ice Water (500 mL) with vigorous stirring.

-

Quenching: Add saturated Sodium Bisulfite solution dropwise until the orange color of excess bromine dissipates and a yellow/off-white precipitate remains.

-

Isolation: Filter the solid under vacuum. Wash the cake with water (

) and cold ethanol ( -

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Expected Yield: 80-85%

-

Characterization:

(DMSO-

-

Step 2: Synthesis of 2-Chloro-4,6-dibromobenzothiazole

Objective: Conversion of the C-SH/C=S functionality to C-Cl.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4,6-Dibromo-2-mercaptobenzothiazole | 1.0 | Intermediate |

| Sulfuryl Chloride (

Protocol:

-

Setup: Use a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

). -

Suspension: Add 4,6-dibromo-2-mercaptobenzothiazole (16.2 g, 50 mmol) to the flask.

-

Reagent Addition: Carefully add Sulfuryl Chloride (24 mL, ~300 mmol) . The solid may not fully dissolve immediately.

-

Catalysis: Add Water (90

L, 5 mmol) dropwise.-

Critical Control Point: The addition of water is exothermic and results in vigorous gas evolution (

,

-

-

Reaction: Stir the mixture at room temperature for 2 hours , then warm to 50°C for 1 hour to ensure complete conversion. The mixture should become a clear or slightly turbid solution.

-

Quenching: Cool the mixture to 0°C. Pour slowly onto Crushed Ice (300 g) . Caution: Violent hydrolysis of excess

. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM,

) . -

Washing: Wash combined organics with Saturated

(until neutral pH) and Brine . -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from Heptane/Ethanol if necessary.

Mechanism of Action

Step 2: Water-Promoted Chlorination

The transformation of the mercapto group to the chloride is not a simple substitution. It proceeds via an oxidative chlorosulfonium intermediate.

-

Activation:

reacts with the thione sulfur to form a chlorosulfonium salt. -

Nucleophilic Attack: Chloride ion attacks the C-2 position.

-

Elimination: Loss of

and -

Water Role: Water hydrolyzes a small fraction of

to form

Figure 2: Simplified mechanism of oxidative chlorination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Bromination | Temperature too low; reaction time too short. | Ensure vigorous reflux is maintained for at least 4 hours.[2] The 4-position is sterically hindered and requires energy. |

| Low Yield in Step 2 | Old Sulfuryl Chloride; lack of catalyst. | Use fresh |

| Violent Quench | Fast addition of water/ice. | |

| Product Impurity | Residual sulfur species. | Wash the organic layer thoroughly with mild caustic ( |

Safety & Handling (E-E-A-T)

-

Bromine (

): Extremely corrosive and toxic lachrymator. Handle only in a functioning fume hood. Wear double nitrile gloves. Have sodium thiosulfate solution ready for spills. -

Sulfuryl Chloride (

): Reacts violently with water to release -

Benzothiazoles: Many derivatives are skin sensitizers. Avoid direct contact.

References

-

Castanheiro, T., et al. (2016). "Water-Promoted Chlorination of 2-Mercaptobenzothiazoles." ResearchGate / Tetrahedron Letters.

-

BenchChem Technical Support. (2025). "Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline." BenchChem Application Notes.

-

Organic Chemistry Portal. "Synthesis of 2-mercaptobenzothiazoles."

Sources

Application Notes and Protocols for 4,6-Dibromo-2-mercaptobenzothiazole as a Rubber Vulcanization Accelerator

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and evaluation of 4,6-dibromo-2-mercaptobenzothiazole as a potential accelerator for rubber vulcanization. While specific performance data for this particular derivative is not extensively available in public literature, this guide establishes a robust framework for its characterization. The protocols herein are grounded in established principles of rubber chemistry and standardized testing methodologies, drawing analogies from the well-documented performance of its parent compound, 2-mercaptobenzothiazole (MBT). This guide provides detailed experimental workflows, from compound formulation to the analysis of vulcanizate properties, enabling a thorough assessment of this novel accelerator's potential.

Introduction to Rubber Vulcanization and the Role of Accelerators

The transformation of raw rubber from a tacky, thermoplastic material into a strong, elastic, and durable product is achieved through a chemical process known as vulcanization.[1] This process involves the formation of cross-links between polymer chains, creating a three-dimensional network that imparts the desirable properties of vulcanized rubber.[2] Sulfur vulcanization, while a cornerstone of the rubber industry, is an inherently slow and inefficient process when elemental sulfur is used alone, requiring high temperatures and long curing times.[3]

The advent of vulcanization accelerators revolutionized the rubber industry by significantly increasing the rate and efficiency of the vulcanization reaction.[4] Accelerators allow for vulcanization to occur at lower temperatures and in shorter times, leading to improved productivity and energy efficiency.[5] Furthermore, they enable precise control over the cross-link density and structure, which in turn dictates the final physical and mechanical properties of the rubber product.[6]

The thiazole class of accelerators, with 2-mercaptobenzothiazole (MBT) as a primary example, are widely used due to their versatility and the excellent properties they impart to the vulcanizate.[3][7] This guide focuses on a halogenated derivative, 4,6-dibromo-2-mercaptobenzothiazole, and outlines the necessary protocols to evaluate its efficacy as a vulcanization accelerator.

Profile of 4,6-Dibromo-2-mercaptobenzothiazole

Chemical Structure and Properties

-

Chemical Name: 4,6-Dibromo-2-mercaptobenzothiazole

-

Molecular Formula: C₇H₃Br₂NS₂

-

Structure:

Caption: Chemical structure of 4,6-Dibromo-2-mercaptobenzothiazole.

-

Hypothesized Properties: The introduction of two bromine atoms onto the benzothiazole ring is expected to influence the electronic properties of the molecule. Bromine is an electron-withdrawing group, which could increase the acidity of the mercapto (-SH) group. This may, in turn, affect its reactivity and interaction with other components of the vulcanization system. The increased molecular weight compared to MBT will also necessitate adjustments in the dosage on a parts per hundred rubber (phr) basis to achieve an equimolar concentration.

Synthesis

Halogenated derivatives of 2-mercaptobenzothiazole are typically synthesized from the corresponding halogenated anilines. A common synthetic route involves the reaction of an o-haloaniline with carbon disulfide.[8] For 4,6-dibromo-2-mercaptobenzothiazole, the starting material would be 2-amino-3,5-dibromotoluene or a related dibromoaniline derivative. The synthesis generally proceeds via a tandem reaction in the presence of a base.[8]

Mechanism of Action in Sulfur Vulcanization (Theoretical Framework)

The precise mechanism of action for 4,6-dibromo-2-mercaptobenzothiazole would need to be elucidated through detailed kinetic studies. However, it is reasonable to hypothesize that it follows a similar pathway to that of MBT and other thiazole-based accelerators. The generally accepted mechanism involves the following key stages:[2]

-

Formation of an Active Accelerator Complex: The accelerator reacts with zinc oxide and a fatty acid (e.g., stearic acid), which are common activators in rubber formulations, to form a zinc-accelerator complex.

-

Sulfur Ring Opening and Formation of a Polysulfidic Adduct: This complex then reacts with elemental sulfur (typically in its cyclic S₈ form), leading to the opening of the sulfur ring and the formation of a polysulfidic accelerator adduct.

-

Formation of Cross-link Precursors: The active sulfurating species reacts with the rubber polymer chains at the allylic positions to form pendent accelerator-polysulfide groups.

-

Cross-link Formation: These pendent groups then react with other rubber chains to form stable mono-, di-, and polysulfidic cross-links, creating the vulcanized network.

The presence of the electron-withdrawing bromine atoms in 4,6-dibromo-2-mercaptobenzothiazole could potentially influence the rate of these steps, possibly leading to a different scorch time (the time before vulcanization begins) and cure rate compared to unsubstituted MBT.

Experimental Protocols for Evaluation

The following protocols provide a comprehensive framework for evaluating the performance of 4,6-dibromo-2-mercaptobenzothiazole as a rubber vulcanization accelerator. A standard, well-characterized rubber formulation should be used as a baseline for comparison.

Materials and Equipment

-

Rubber: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR) are common choices.

-

Fillers: Carbon black (e.g., N330) or silica.

-

Activators: Zinc oxide (ZnO) and stearic acid.

-

Antioxidants/Antiozonants: e.g., N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

-

Processing Oil: e.g., naphthenic or paraffinic oil.

-

Sulfur: Curing agent.

-

Accelerators: 4,6-Dibromo-2-mercaptobenzothiazole (test compound) and 2-Mercaptobenzothiazole (MBT) or N-cyclohexyl-2-benzothiazolesulfenamide (CBS) (control).

-

Equipment:

-

Two-roll mill or internal mixer (e.g., Banbury mixer).

-

Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).

-

Compression molding press.

-

Universal Testing Machine (for tensile properties).

-

Durometer (for hardness).

-

Tear strength tester.

-

Aging oven.

-

Rubber Compounding

The following is a typical starting formulation for evaluating a new accelerator in a natural rubber compound. The amounts are given in parts per hundred rubber (phr).

| Ingredient | Function | Dosage (phr) - Control | Dosage (phr) - Test |

| Natural Rubber (SMR 20) | Base Polymer | 100 | 100 |

| Carbon Black (N330) | Reinforcing Filler | 50 | 50 |

| Zinc Oxide | Activator | 5 | 5 |

| Stearic Acid | Activator | 2 | 2 |

| 6PPD | Antioxidant/Antiozonant | 2 | 2 |

| Processing Oil | Processing Aid | 3 | 3 |

| Sulfur | Curing Agent | 2.5 | 2.5 |

| CBS (Control) | Accelerator | 0.6 | - |

| 4,6-Dibromo-2-mercaptobenzothiazole | Accelerator | - | To be determined |

The dosage of the test accelerator should be calculated to be equimolar to the control accelerator to ensure a fair comparison.

Mixing Procedure (Two-Roll Mill):

-

Masticate the rubber on the mill until a continuous band is formed.

-

Add the zinc oxide and stearic acid and mix until well dispersed.

-

Add the carbon black in increments, ensuring good dispersion after each addition.

-

Add the 6PPD and processing oil.

-

Finally, add the sulfur and accelerator at a low mill temperature to prevent scorching.

-

Homogenize the compound by cutting and blending.

-

Sheet out the compound and allow it to mature for at least 24 hours at room temperature before testing.

Determination of Cure Characteristics

The cure characteristics of the rubber compounds should be determined using a Moving Die Rheometer (MDR) according to ASTM D5289.[9]

Procedure:

-

Set the MDR to the desired test temperature (e.g., 160°C).

-

Place a sample of the uncured rubber compound in the die cavity.

-

Start the test and record the torque as a function of time.

-

From the resulting rheometer curve, determine the following parameters:

-

ML (Minimum Torque): An indication of the compound's viscosity.

-

MH (Maximum Torque): An indication of the compound's stiffness or modulus at the test temperature.

-

ts2 (Scorch Time): The time to a 2 dNm rise in torque from ML.

-

t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.

-

Cure Rate Index (CRI): 100 / (t90 - ts2).

-

Data Presentation:

| Parameter | Control (CBS) | Test (4,6-Dibromo-2-MBT) |

| ML (dNm) | ||

| MH (dNm) | ||

| ts2 (min) | ||

| t90 (min) | ||

| CRI (min⁻¹) |

Preparation of Vulcanized Test Sheets

Vulcanized rubber sheets for physical property testing should be prepared by compression molding according to ASTM D3182.[10]

Procedure:

-

Preheat the compression molding press to the vulcanization temperature determined from the MDR data (e.g., 160°C).

-

Place the uncured rubber compound into the mold cavity.

-

Close the press and apply pressure.

-

Cure the rubber for the t90 time determined from the MDR.

-

After curing, remove the sheet from the mold and allow it to cool.

-

Condition the vulcanized sheets for at least 24 hours at room temperature before testing.

Physical and Mechanical Property Testing

The following standard tests should be performed on the vulcanized rubber sheets:

-

Hardness (Shore A): ASTM D2240[8]

-

Tensile Strength, Elongation at Break, and Modulus: ASTM D412[8]

-

Tear Strength: ASTM D624[8]

-

Compression Set: ASTM D395[8]

-

Heat Aging: ASTM D573 (followed by re-testing of physical properties to assess degradation).

Data Presentation:

| Property | Control (CBS) | Test (4,6-Dibromo-2-MBT) |

| Hardness (Shore A) | ||

| Tensile Strength (MPa) | ||

| Elongation at Break (%) | ||

| Modulus at 300% (MPa) | ||

| Tear Strength (kN/m) | ||

| Compression Set (%) | ||

| After Heat Aging | ||

| % Change in Hardness | ||

| % Change in Tensile Strength | ||

| % Change in Elongation |

Workflow and Pathway Visualization

Caption: Experimental workflow for evaluating a new rubber vulcanization accelerator.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to minimize inhalation of any dust or fumes.[11]

-

Handling: Avoid creating dust. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

The protocols outlined in this document provide a rigorous and systematic approach to evaluating the potential of 4,6-dibromo-2-mercaptobenzothiazole as a rubber vulcanization accelerator. By comparing its performance against a well-established accelerator, researchers can generate the necessary data to determine its scorch safety, cure rate, and the physical properties it imparts to the final vulcanizate. This will enable a comprehensive assessment of its viability for various rubber applications.

References

-

ASTM D5289-19a, Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters, ASTM International, West Conshohocken, PA, 2019,

-

Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

-

ASTM International. (n.d.). Rubber Standards and Regulations. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole. Retrieved from [Link]

- Coran, A. Y. (2003). Chemistry of the vulcanization and protection of elastomers: A review of the achievements. Journal of Applied Polymer Science, 87(1), 24-30.

-

D. S. et al. (2021). Identifying the Co-Curing Effect of an Accelerated-Sulfur/Bismaleimide Combination on Natural Rubber/Halogenated Rubber Blends Using a Rubber Process Analyzer. Polymers, 13(24), 4329. [Link]

-

Ganpati Exim. (n.d.). Rubber Accelerators. Retrieved from [Link]

-

GreyB. (2025, September 12). Activators for Tire Vulcanization. Xray. [Link]

-

K. P. et al. (2012). Effect of benzothiazoloylthiazoles as secondary accelerators in the sulfur vulcanization of natural rubber. Journal of Applied Polymer Science, 125(S1), E498-E505. [Link]

-

Julong Rubber. (n.d.). ASTM D3182 Standard Rubber Practice. Retrieved from [Link]

-

Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

-

MyRubberHeart. (2024, December 16). Ethylene Thiourea in Rubber Vulcanization: Accelerating Halogenated Polymers [Video]. YouTube. [Link]

-

Prescott Instruments Ltd. (2023, June 1). Understanding Rubber Testing Methods: A Comprehensive Guide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

-

Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved from [Link]

-

SciSpace. (n.d.). Sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. Retrieved from [Link]

-

Vagmi Chemicals. (n.d.). Rubber molecules are capable of considerable deformation even under of weak force and of rapidly returning to their orig. Retrieved from [Link]

-

Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]

-

Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

Sources

- 1. CAS 149-30-4: 2-Mercaptobenzothiazole | CymitQuimica [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. lusida.com [lusida.com]

- 4. specialchem.com [specialchem.com]

- 5. vagmichemicals.com [vagmichemicals.com]

- 6. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-6-chloro-2-mercaptobenzothiazole | 1215205-90-5 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromo-2-mercaptobenzothiazole

Current Status: Operational Ticket ID: #MBT-46-DB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "How do I improve the yield of 4,6-dibromo-2-mercaptobenzothiazole? My current method results in sticky tars and low purity."

Technical Diagnosis: Low yields in substituted benzothiazole synthesis typically stem from one of two root causes:

-

Regioselectivity Issues (Direct Bromination): Attempting to brominate 2-mercaptobenzothiazole (MBT) directly often results in a mixture of 6-bromo, 4,6-dibromo, and oxidation byproducts (disulfides), making purification difficult.

-

Incomplete Cyclization (Aniline Route): When synthesizing from 2,4-dibromoaniline, failure to control the dithiocarbamate intermediate formation or using insufficient base strength leads to incomplete ring closure.

Recommended Solution:

Switch to or optimize the Cyclization of 2,4-dibromoaniline using the Xanthate or Carbon Disulfide (

Critical Decision Matrix: Choosing Your Protocol

Before proceeding, verify your current pathway against this decision matrix.

| Feature | Direct Bromination of MBT | Cyclization of 2,4-Dibromoaniline (Recommended) |

| Primary Mechanism | Electrophilic Aromatic Substitution | Nucleophilic Attack & Cyclization |

| Regioselectivity | Poor (Mixture of 4-, 6-, and 4,6-) | Excellent (Pre-defined by aniline) |

| Yield Potential | 30–50% (High loss during purification) | 85–95% (With optimized workup) |

| Purity Profile | Low (Contains disulfides) | High (Crystalline solid) |

| Safety | Requires | Requires |

Optimized Protocol: The Cyclization Route

This protocol maximizes yield by ensuring complete conversion of the aniline to the dithiocarbamate salt before ring closure.

Reagents

-

Substrate: 2,4-Dibromoaniline (1.0 eq)

-

Sulfur Source: Carbon Disulfide (

) (1.2–1.5 eq) OR Potassium O-ethyl xanthate (1.1 eq - Green Alternative) -

Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow

-

Dithiocarbamate Formation (The Critical Step):

-

Dissolve 2,4-dibromoaniline in DMF.

-

Add Base (KOH pellets or DBU). Note: Strong base is required to deprotonate the aniline.

-

Add

dropwise at 0–5°C. -

Checkpoint: Stir for 2–4 hours. The solution should turn deep yellow/orange, indicating dithiocarbamate formation. Failure here leads to low yield later.

-

-

Thermal Cyclization:

-

Heat the mixture to reflux (100–120°C).

-

Monitor: Track by TLC (Hexane:Ethyl Acetate 8:2). The polar dithiocarbamate spot should disappear, replaced by a less polar product spot.

-

Time: Typically 6–12 hours.

-

-

Workup (The "Anti-Tar" Method):

-

Do NOT distill the solvent to dryness (this creates tar).

-

Pour the reaction mixture into ice-cold dilute HCl (1M) .

-

The product will precipitate as a solid.

-

Filter and wash with water until neutral pH.

-

-

Purification (Acid-Base Extraction):

-

Dissolve crude solid in 10% NaOH (Product dissolves as sodium salt; impurities remain solid).

-

Filter off insoluble impurities.

-

Acidify filtrate with HCl to reprecipitate pure 4,6-dibromo-MBT.

-

Visualizing the Reaction Logic

Caption: Logical flow of the cyclization pathway.[1][2] Red nodes indicate critical failure points leading to yield loss.

Troubleshooting Guide (FAQ Format)

Category: Reaction Setup

Q: Why is my reaction mixture turning black/tarry?

-

Cause: Oxidative degradation or polymerization. This happens if the reaction temperature is too high (>140°C) or if oxygen is present.

-

Fix:

-

Perform the reaction under an inert atmosphere (

or Argon). -

Use a solvent with a suitable boiling point (DMF or Toluene) and do not exceed 120°C.

-

Crucial: Do not strip the solvent to dryness during workup. Pour into water instead.

-

Q: Can I use ethanol as a solvent?

-

Analysis: Ethanol reflux (~78°C) is often too cool for the cyclization step of electron-deficient anilines (like dibromoaniline).

-